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Introduction: The Criticality of Impurity Profiling in
Losartan
Losartan, an angiotensin II receptor blocker (ARB), is a widely prescribed medication for the

management of hypertension.[1] The safety and efficacy of any pharmaceutical product are

intrinsically linked to its purity. Impurity profiling—the identification, quantification, and control of

impurities—is a mandatory and critical aspect of drug development and manufacturing. For

Losartan, this process is particularly crucial due to the potential for process-related impurities

and degradation products to impact its therapeutic effect and patient safety.[2] Recent global

recalls of sartan medications due to the presence of potentially carcinogenic nitrosamine

impurities have further underscored the necessity for rigorous and sensitive analytical methods

for impurity detection.[2][3][4]

This application note provides a detailed guide to the impurity profiling of Losartan, leveraging

reference standards for accurate identification and quantification. It is designed to provide

researchers, scientists, and drug development professionals with the foundational knowledge

and practical protocols necessary to ensure the quality and safety of Losartan drug substances

and products, in alignment with international regulatory standards.
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Understanding Losartan Impurities: Classification
and Origins
Impurities in a drug substance, such as Losartan, are classified by the International Council for

Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) into three

main categories: organic impurities, inorganic impurities, and residual solvents.[5][6]

Organic Impurities: These can arise from the manufacturing process or during storage of the

drug substance.[5] They include starting materials, by-products, intermediates, degradation

products, reagents, ligands, and catalysts.[5] For Losartan, known organic impurities include

process-related compounds and degradation products formed through pathways like

oxidation and photodegradation.[7][8][9][10][11][12]

Inorganic Impurities: These are typically derived from the manufacturing process and may

include reagents, ligands, catalysts, heavy metals, or other residual metals.[5]

Residual Solvents: These are organic or inorganic liquids used during the synthesis and

purification of the drug substance.[5]

A significant focus in recent years has been on N-nitrosamine impurities in sartan medications,

which can form under specific processing conditions.[3][4][13][14] The European Directorate for

the Quality of Medicines & HealthCare (EDQM) and other regulatory bodies have issued

stringent guidelines for the control of these impurities.[13][14]

The following diagram illustrates the general classification of impurities as outlined by ICH

guidelines.
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Figure 1: Classification of Pharmaceutical Impurities
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Caption: General classification of impurities in drug substances.

Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid

Chromatography (UPLC) are the most prevalent and robust techniques for the analysis of

Losartan and its impurities.[15] These methods, typically coupled with UV detection, offer the

necessary selectivity and sensitivity for quantifying impurities.[1][4][9][10] For structure

elucidation and the detection of trace-level impurities, such as nitrosamines, Liquid

Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[3][8][11][12][16][17]

Protocol: HPLC-UV Method for the Determination of
Losartan and its Related Substances
This protocol is a representative method for the quantitative determination of impurities in

Losartan Potassium drug substance. It is essential to validate this method in your laboratory

according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[18][19][20]

[21]
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1. Apparatus and Materials

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Analytical column: Octadecylsilyl silica gel for chromatography (C18), 250 mm x 4.6 mm, 5

µm particle size (e.g., Inertsil ODS-3V, ACCHROM ODS-C18).[4][9][10]

Reference Standards: Losartan Potassium USP/EP, and certified reference standards for

known impurities (e.g., Losartan EP Impurity D, J, K, L, M).[22][23][24][25][26][27]

Acetonitrile (HPLC grade).

Phosphoric acid (analytical grade).

Water (HPLC grade).

2. Preparation of Solutions

Mobile Phase A: Prepare a 0.1% solution of phosphoric acid in water.[9][10][28]

Mobile Phase B: Acetonitrile.[9][10][28]

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).[29]

Standard Solution: Accurately weigh and dissolve an appropriate amount of Losartan

Potassium reference standard in the diluent to obtain a known concentration (e.g., 0.25

mg/mL).[28]

Impurity Stock Solutions: Prepare individual stock solutions of each impurity reference

standard in the diluent at a suitable concentration.

System Suitability Solution (SSS): Prepare a solution containing Losartan Potassium and

key specified impurities at concentrations that will allow for the assessment of resolution and

other system suitability parameters. For example, a solution containing 0.3 mg/mL of

Losartan Potassium RS and 2 µg/mL of a marker compound like triphenylmethanol can be

used.[28]
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Test Solution: Accurately weigh and dissolve the Losartan Potassium drug substance in the

diluent to obtain a concentration similar to the standard solution (e.g., 0.3 mg/mL).[28]

3. Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions. These may need

to be optimized based on the specific column and instrument used.

Parameter Condition

Column C18, 250 mm x 4.6 mm, 5 µm

Column Temperature 35 °C[9][10][29]

Flow Rate 1.0 mL/min[4][9][10]

Detection Wavelength 220 nm[9][10][29]

Injection Volume 10 µL[26][28]

Elution Mode Gradient

Example Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)

0 75 25

25 10 90

35 10 90

45 75 25

50 75 25

This gradient is adapted from the USP monograph for Losartan Potassium and may require

adjustment.[28]

4. System Suitability Test (SST)
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Before sample analysis, inject the System Suitability Solution to ensure the chromatographic

system is performing adequately. Key parameters to evaluate include:

Resolution: The resolution between critical peak pairs (e.g., Losartan and a closely eluting

impurity, or two adjacent impurity peaks) should be greater than a specified value (e.g., ≥

2.0).[30]

Tailing Factor: The tailing factor for the Losartan peak should be within an acceptable range

(e.g., ≤ 2.0).[30]

Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution

should be less than a specified percentage (e.g., ≤ 2.0%).[30]

5. Analysis and Calculation

Inject the diluent (as a blank), the standard solution, and the test solution.

Identify the impurity peaks in the chromatogram of the test solution by comparing their

retention times with those of the known impurity reference standards.

Calculate the percentage of each impurity using the following formula (external standard

method):

% Impurity = (Areaimpurity / Areastandard) x (Concstandard / Conctest) x (1 / RRF) x 100

Where:

Areaimpurity = Peak area of the impurity in the test solution

Areastandard = Peak area of Losartan in the standard solution

Concstandard = Concentration of Losartan in the standard solution

Conctest = Concentration of Losartan in the test solution

RRF = Relative Response Factor (if different from 1.0)

Method Validation: Ensuring Trustworthy Results
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Validation of the analytical method is a regulatory requirement and is essential to demonstrate

that the procedure is suitable for its intended purpose.[18][19] The validation should be

conducted in accordance with ICH Q2(R1) guidelines.[18][19][20][21]

The following diagram outlines the key parameters for analytical method validation.

Figure 2: Key Parameters for Analytical Method Validation

Method Validation (ICH Q2(R1))

Specificity Linearity Range Accuracy Precision Detection Limit (LOD) Quantitation Limit (LOQ) Robustness

Repeatability
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Caption: Core parameters for analytical method validation as per ICH Q2(R1).

A summary of the validation parameters and their typical acceptance criteria for an impurity

quantification method is presented in the table below.
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Validation Parameter Description
Typical Acceptance
Criteria

Specificity

The ability to assess the

analyte unequivocally in the

presence of components that

may be expected to be

present.

No interference from blank,

placebo, or other impurities at

the retention time of the

analyte. Peak purity should be

demonstrated.

Linearity

The ability to obtain test results

that are directly proportional to

the concentration of the

analyte.

Correlation coefficient (r²) ≥

0.99.[15]

Range

The interval between the upper

and lower concentrations of

the analyte for which the

method has a suitable level of

precision, accuracy, and

linearity.

Typically from the reporting

threshold to 120% of the

specification limit for the

impurity.

Accuracy
The closeness of test results to

the true value.

Recovery of spiked impurities

should be within an acceptable

range (e.g., 97.0-103.0%).[15]

Precision

The degree of agreement

among individual test results

when the procedure is applied

repeatedly to multiple

samplings of a homogeneous

sample.

RSD for repeatability and

intermediate precision should

be ≤ 2.0%.[15]

Limit of Detection (LOD)

The lowest amount of analyte

in a sample that can be

detected but not necessarily

quantitated.

Typically determined by signal-

to-noise ratio (e.g., 3:1).
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Limit of Quantitation (LOQ)

The lowest amount of analyte

in a sample that can be

quantitatively determined with

suitable precision and

accuracy.

Typically determined by signal-

to-noise ratio (e.g., 10:1) and

confirmed by precision and

accuracy at this level.

Robustness

A measure of the method's

capacity to remain unaffected

by small, but deliberate,

variations in method

parameters.

No significant impact on results

when parameters like flow rate,

column temperature, and

mobile phase composition are

slightly varied.

Conclusion
The impurity profiling of Losartan is a multifaceted process that is fundamental to ensuring its

quality, safety, and efficacy. The use of well-characterized reference standards is indispensable

for the accurate identification and quantification of impurities. A robust, validated HPLC method,

as outlined in this application note, provides a reliable framework for routine quality control. For

the investigation of unknown or trace-level impurities, more advanced techniques like LC-MS

are necessary. By adhering to rigorous analytical protocols and regulatory guidelines, such as

those from the ICH, pharmaceutical manufacturers can confidently ensure that their Losartan

products meet the highest standards of quality.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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